t-Butyl (3-nitro-1-propyl-1H-pyrazol-4-yl)carbamate

Description

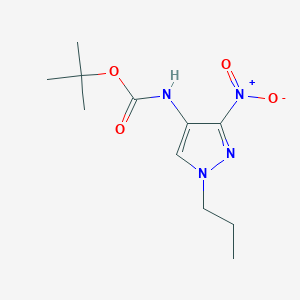

t-Butyl (3-nitro-1-propyl-1H-pyrazol-4-yl)carbamate is a carbamate derivative featuring a pyrazole ring substituted with a nitro group at position 3 and a propyl chain at position 1. The t-butyl carbamate group (-OC(O)NH-tBu) is a common protective group in organic synthesis, offering steric protection and stability under various reaction conditions. This compound is of interest in medicinal chemistry and materials science due to the nitro group’s electron-withdrawing properties and the pyrazole scaffold’s versatility in coordination chemistry and bioactive molecule design.

Properties

IUPAC Name |

tert-butyl N-(3-nitro-1-propylpyrazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O4/c1-5-6-14-7-8(9(13-14)15(17)18)12-10(16)19-11(2,3)4/h7H,5-6H2,1-4H3,(H,12,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSYEAVAZTUPOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

t-Butyl (3-nitro-1-propyl-1H-pyrazol-4-yl)carbamate is a pyrazole derivative characterized by its unique chemical structure, which includes a nitro group and a carbamate moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring substituted at the 3-position with a nitro group and at the 1-position with a propyl group, while the carbamate group is attached to the nitrogen at the 4-position.

Biological Activity

Research on pyrazole derivatives has indicated a broad spectrum of biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial and fungal strains.

- Anticancer Properties : Some studies indicate that pyrazole compounds can inhibit cancer cell proliferation and induce apoptosis in specific cancer lines.

- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Table 1: Biological Activities of Pyrazole Derivatives

| Activity Type | Specific Findings | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in breast cancer cells | |

| Anti-inflammatory | Reduces cytokine production |

Synthesis of this compound

The synthesis typically involves multi-step processes including:

- Formation of the Pyrazole Ring : Utilizing appropriate precursors like hydrazines and carbonyl compounds.

- Nitration : Introducing the nitro group through electrophilic substitution reactions.

- Carbamation : Attaching the t-butyl carbamate group via standard carbamation techniques.

Case Study 1: Anticancer Activity

A study investigated the effects of various pyrazole derivatives on human cancer cell lines. The results showed that this compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value of 12 µM, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of pyrazole derivatives. The compound demonstrated notable activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting its applicability in treating bacterial infections.

The biological activity of this compound is hypothesized to involve:

- Interaction with Enzymes : The nitro group may undergo reduction to form reactive intermediates that interact with cellular enzymes.

- Cellular Uptake : The lipophilic nature of the t-butyl group enhances membrane permeability, facilitating cellular uptake and enhancing biological activity.

Scientific Research Applications

Medicinal Chemistry

t-Butyl (3-nitro-1-propyl-1H-pyrazol-4-yl)carbamate is investigated for its potential therapeutic effects, particularly in:

- Antitumor Activity : Preliminary studies suggest that pyrazole derivatives may exhibit cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Properties : The compound's interaction with inflammatory pathways is under investigation, aiming to develop new anti-inflammatory agents.

Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, enabling the creation of derivatives with tailored properties.

Agricultural Chemistry

Research into the use of this compound in agriculture focuses on its potential as a pesticide or herbicide. The unique structure may enhance its efficacy against specific pests while minimizing environmental impact.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of pyrazole derivatives, including this compound. The findings indicated that this compound inhibited cell proliferation in breast cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on the anti-inflammatory effects of various pyrazole derivatives revealed that this compound effectively reduced pro-inflammatory cytokines in vitro. These results support further investigation into its mechanism of action and potential clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on t-butyl carbamate derivatives with variations in substituents on heterocyclic rings (Table 1). Key differences in reactivity, stability, and applications are inferred from substituent effects.

Table 1: Structural Comparison of t-Butyl Carbamate Derivatives

Key Comparative Insights

Substituent Effects on Reactivity Nitro vs. Amino Groups: The nitro group in the target compound confers electron-withdrawing effects, enhancing electrophilic character at the pyrazole ring. In contrast, the amino group in 2138408-19-0 increases electron density, favoring nucleophilic reactions (e.g., amide bond formation) . Halogen vs. Alkyl Chains: The iodo substituent in pyridine derivatives (e.g., 5-iodopyridin-3-yl carbamate) enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the propyl chain in the target compound may improve lipophilicity, influencing solubility in nonpolar solvents .

Steric and Stability Considerations

- The t-butyl group universally provides steric protection, but the propyl chain (N1) in the target compound introduces greater bulk compared to the methyl group in 2138408-19-0. This may affect crystal packing or intermolecular interactions in solid-state applications .

Synthetic and Application Potential Nitro-Containing Analogs: Nitro groups are precursors to amines via reduction, suggesting the target compound could serve as an intermediate for bioactive molecules (e.g., kinase inhibitors). Pyridine vs. Pyrazole Scaffolds: Pyridine derivatives (e.g., 5-iodopyridin-3-yl carbamate) are prevalent in metal-organic frameworks (MOFs), while pyrazole derivatives are more common in medicinal chemistry .

Research Findings and Limitations

- Comparative studies on analogs (e.g., pyrazole carbamates) often rely on crystallography to validate substituent effects on molecular geometry.

- Data Gaps : Direct experimental comparisons (e.g., solubility, thermal stability) between these compounds are absent in available literature. Inferences are drawn from substituent chemistry and analogous systems.

Q & A

Q. How to address low reproducibility in scaled-up syntheses?

- Methodological Answer : Conduct kinetic profiling (e.g., in situ IR) to identify rate-limiting steps. Adjust mixing efficiency (e.g., flow chemistry) and heat transfer to maintain consistency. Pilot batches (1–10 g) should precede larger scales .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.